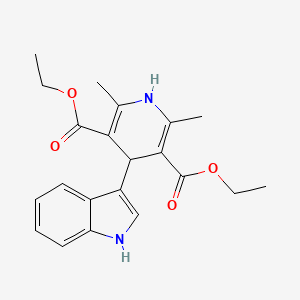![molecular formula C17H24N2O5S B2815786 Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate CAS No. 2380189-91-1](/img/structure/B2815786.png)
Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate, also known as TAK-659, is a small molecule inhibitor that has been studied extensively in the field of cancer research. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of enzymes that are involved in the growth and spread of cancer cells.
Mécanisme D'action
Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate works by inhibiting the activity of several enzymes that are involved in the growth and spread of cancer cells, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor (TCR) signaling pathways. By blocking these pathways, this compound can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. This compound has also been shown to modulate the immune system, enhancing the activity of T cells and natural killer cells, which can help to further inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate for lab experiments is its specificity for BTK, ITK, and TCR signaling pathways. This specificity allows researchers to study the effects of blocking these pathways in cancer cells, without affecting other signaling pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain effective levels in vivo.
Orientations Futures
There are several future directions for research on Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate. One area of interest is the development of combination therapies, which can enhance the efficacy of this compound in cancer treatment. Another area of interest is the study of this compound in different types of cancer, to determine its effectiveness in a broader range of tumors. Additionally, further research is needed to understand the long-term safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate involves several steps, starting with the reaction of 4-bromo-2-fluorobenzoic acid with morpholine to form 4-(morpholin-4-yl)benzoic acid. This intermediate is then reacted with cyclobutylmethyl bromide to form 4-[(1-morpholin-4-ylcyclobutyl)methyl]benzoic acid. The final step involves the reaction of this intermediate with methyl sulfamoyl chloride to form this compound.
Applications De Recherche Scientifique
Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to be effective in inhibiting the growth and spread of cancer cells in these models, both as a single agent and in combination with other drugs. This compound has also been shown to have a favorable safety profile, with few side effects observed in preclinical studies.
Propriétés
IUPAC Name |
methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-23-16(20)14-3-5-15(6-4-14)25(21,22)18-13-17(7-2-8-17)19-9-11-24-12-10-19/h3-6,18H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRMXWRMHGLPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

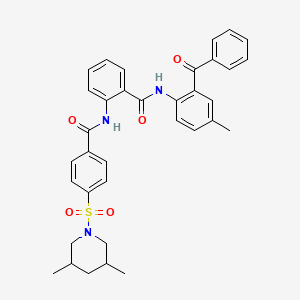
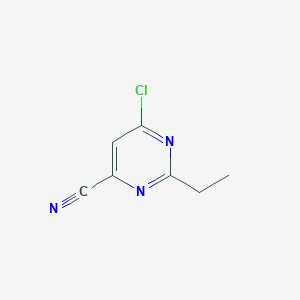
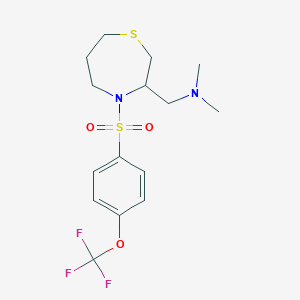
![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2815707.png)

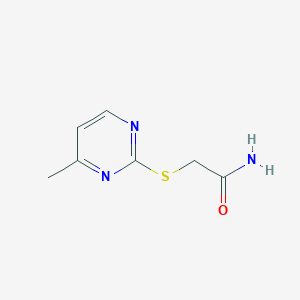

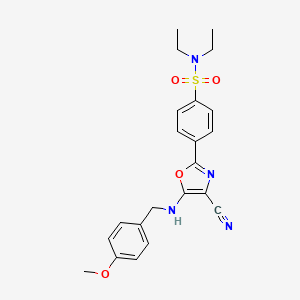

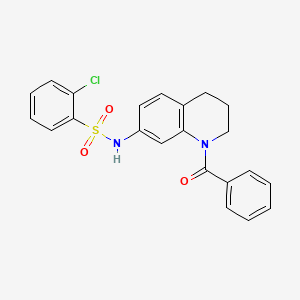
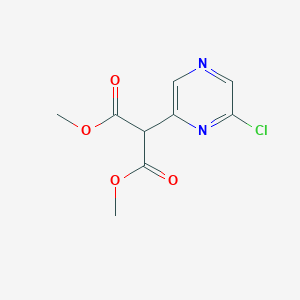

![(2E)-2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2815724.png)
